Cas no 136818-52-5 (5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester)
![5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester structure](https://ja.kuujia.com/scimg/cas/136818-52-5x500.png)
5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester 化学的及び物理的性質
名前と識別子
-
- 5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester
- 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid methyl ester
- Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
- SB33067
- 136818-52-5
- DB-263576
- CS-0341638
- methyl 5,6-methylenedioxyindole-2-carboxylate
- SCHEMBL8985814
- MFCD09701273
- Methyl5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate
- SLIFSOJGHOSHKP-UHFFFAOYSA-N
-
- MDL: MFCD09701273
- インチ: InChI=1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3
- InChIKey: SLIFSOJGHOSHKP-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC2=CC3=C(C=C2N1)OCO3
計算された属性
- せいみつぶんしりょう: 219.05315777g/mol
- どういたいしつりょう: 219.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2
5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D968756-250mg |
5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid methyl ester |
136818-52-5 | 95% | 250mg |
$480 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0286-500mg |
5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid methyl ester |
136818-52-5 | 97% | 500mg |
6275.51CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0286-5g |
5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid methyl ester |
136818-52-5 | 97% | 5g |
41384.47CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0286-1g |
5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid methyl ester |
136818-52-5 | 97% | 1g |
11702.99CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0286-100mg |
5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid methyl ester |
136818-52-5 | 97% | 100mg |
2204.91CNY | 2021-05-08 | |
abcr | AB530032-250mg |
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate; . |
136818-52-5 | 250mg |
€736.20 | 2025-03-19 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0286-5g |
5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid methyl ester |
136818-52-5 | 97% | 5g |
¥42670.43 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0286-50mg |
5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid methyl ester |
136818-52-5 | 97% | 50mg |
¥1573.91 | 2025-01-21 | |
eNovation Chemicals LLC | D968756-50mg |
5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid methyl ester |
136818-52-5 | 95% | 50mg |
$220 | 2025-02-25 | |
eNovation Chemicals LLC | D968756-250mg |
5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylic acid methyl ester |
136818-52-5 | 95% | 250mg |
$480 | 2025-02-27 |
5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester 関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
7. Back matter
-
8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl esterに関する追加情報
5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester (CAS No. 136818-52-5): A Comprehensive Overview
5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester, identified by its CAS number 136818-52-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the dioxoloindole class, a structural motif known for its diverse biological activities and potential therapeutic applications. The unique arrangement of oxygen and nitrogen atoms in its molecular framework contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The< strong>5H-1,3-dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester molecule features a fused dioxole ring connected to an indole moiety, with a carboxylic acid ester group at the 6-position. This structural configuration endows the compound with the ability to interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The presence of both oxygen and nitrogen atoms in the ring system also enhances its solubility in polar solvents, facilitating its use in biochemical assays and pharmacokinetic studies.
In recent years, there has been growing interest in exploring the pharmacological potential of< strong>5H-1,3-dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester. Research has demonstrated that this compound exhibits promising activities against several diseases, including cancer and neurodegenerative disorders. For instance, studies have shown that it can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in cell proliferation and apoptosis. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating neurological conditions.
The< strong>CAS No. 136818-52-5 identification ensures that researchers can reliably source and utilize this compound for their experiments. Its synthesis involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations, have been employed to construct the complex heterocyclic core efficiently.
One of the most compelling aspects of< strong>5H-1,3-dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester is its versatility as a pharmacophore. By modifying different positions on the molecule, chemists can fine-tune its biological activity to develop novel therapeutic agents with improved efficacy and reduced side effects. For example, introduction of functional groups at the 2-position of the indole ring can enhance binding affinity to specific protein targets while maintaining solubility and metabolic stability.
The< strong>dioxoloindole scaffold has been extensively studied for its role in modulating inflammatory responses and oxidative stress. Recent investigations have highlighted its potential in developing anti-inflammatory drugs by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, its ability to scavenge reactive oxygen species makes it a candidate for treating oxidative stress-related diseases like Alzheimer's and Parkinson's.
In clinical trials involving derivatives of< strong>5H-1,3-dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester, researchers have observed notable anti-proliferative effects on various tumor types. These effects are attributed to the compound's ability to disrupt microtubule formation and induce apoptosis in cancer cells. The carboxylic acid ester group at the 6-position also allows for further derivatization into prodrugs that can enhance bioavailability and targeted delivery to tumor sites.
The< strong>CAS No. 136818-52-5-specific compound has also shown promise in preclinical studies as a modulator of immune responses. By interacting with immune cells such as T lymphocytes and macrophages, it can influence cytokine production and immune cell trafficking. This property makes it a potential candidate for developing immunotherapies against autoimmune diseases and chronic infections.
Synthetic methodologies for< strong>5H-1,3-dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester continue to evolve with advancements in organic chemistry. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more sustainable production methods. These innovations not only improve yield but also reduce waste generation during manufacturing processes.
The< strong>dioxoloindole core's compatibility with various functionalization strategies allows for the creation of libraries of compounds with diverse biological profiles. High-throughput screening (HTS) techniques have been employed to rapidly assess thousands of derivatives for their activity against disease-relevant targets. This approach has led to the identification of several lead compounds that are now undergoing further optimization.
In conclusion,< strong>5H-1,3-dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester (CAS No.< strong>136818-52-5) represents a significant advancement in medicinal chemistry due to its unique structural features and multifaceted biological activities. Its potential applications span across oncology, immunology, and neurology underscores its importance as a scaffold for drug discovery efforts aimed at addressing unmet medical needs.
136818-52-5 (5H-1,3-Dioxolo[4,5-f]indole-6-carboxylic acid, methyl ester) 関連製品
- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)
- 1805113-91-0(5-Bromo-2-nitro-4-(trifluoromethoxy)toluene)
- 730-79-0(2-(4-Ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic Acid)
- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)
- 2172207-42-8(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)
- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)
- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)
- 1805368-18-6(Ethyl 2-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine-5-acetate)
- 2098080-25-0(2-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)
- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)
